molecular formula C22H18ClFN4O3S B2558858 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 505081-10-7

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2558858
CAS RN: 505081-10-7
M. Wt: 472.92
InChI Key: LKPLCSXVBRNRKW-UHFFFAOYSA-N
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Description

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H18ClFN4O3S and its molecular weight is 472.92. The purity is usually 95%.
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Scientific Research Applications

Multi-target Drugs for Neurodegenerative Diseases

Tricyclic xanthine derivatives, including those related to the specified compound, have been explored for their potential as multi-target drugs for neurodegenerative diseases. These compounds have shown promise in inhibiting monoamine oxidases (MAO) and acting as adenosine receptor antagonists, indicating their potential utility in symptomatic as well as disease-modifying treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease (Brunschweiger et al., 2014).

Heterocyclic Chemistry

The synthesis of condensed sulfur-containing pyridine systems, which bear structural similarities to the given compound, underlines the significance of these compounds in the field of heterocyclic chemistry. These compounds can serve as intermediates in the construction of complex heterocyclic systems, which are often found in pharmaceuticals and materials science (Dotsenko et al., 2012).

Biological Activity

The exploration of new derivatives of similar compounds, like 8-Chloro-theophylline, has led to the discovery of compounds with potential antimicrobial activity. This suggests that derivatives of the specified compound could also be investigated for their biological activity, potentially leading to the development of new therapeutic agents (Abdul-Reda et al., 2018).

Photophysical Properties

The study of similar compounds, especially those related to purine derivatives, has also involved the investigation of their photophysical properties. These properties are crucial for applications in the development of optical materials, fluorescent markers, and in photodynamic therapy (Cipolloni et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the reaction of 4-fluorobenzylamine with 1,3-dimethyluric acid to form an intermediate, which is then reacted with 2-(4-chlorophenyl)-2-oxoethylthiol to yield the final product.", "Starting Materials": [ "4-fluorobenzylamine", "1,3-dimethyluric acid", "2-(4-chlorophenyl)-2-oxoethylthiol" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 1,3-dimethyluric acid in the presence of a coupling agent such as EDCI or DCC to form an amide intermediate.", "Step 2: The amide intermediate is then reacted with 2-(4-chlorophenyl)-2-oxoethylthiol in the presence of a base such as triethylamine to yield the final product, '8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione'." ] }

CAS RN

505081-10-7

Product Name

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C22H18ClFN4O3S

Molecular Weight

472.92

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H18ClFN4O3S/c1-26-19-18(20(30)27(2)22(26)31)28(11-13-3-9-16(24)10-4-13)21(25-19)32-12-17(29)14-5-7-15(23)8-6-14/h3-10H,11-12H2,1-2H3

InChI Key

LKPLCSXVBRNRKW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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